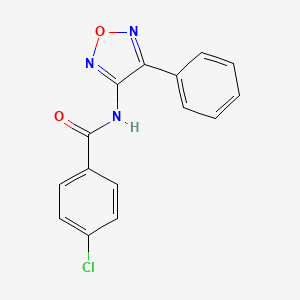

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQIPZNOXYGTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can form the oxadiazole ring.

Introduction of the phenyl group: The phenyl group can be introduced through various substitution reactions, often involving the use of phenyl halides and suitable catalysts.

Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Route 1: Cyclocondensation of Benzamide Derivatives

- Formation of 4-phenyl-1,2,5-oxadiazol-3-amine :

- Acylation with 4-Chlorobenzoyl Chloride :

Route 2: One-Pot Cyclization

- A one-pot method involves reacting ethyl benzoylacetate with hydroxylamine hydrochloride to form the oxadiazole ring, followed by direct acylation with 4-chlorobenzoyl chloride .

Reactivity and Functionalization

The compound participates in further reactions due to its:

- Electrophilic Benzamide Group :

- Oxadiazole Ring :

Example Functionalization:

- Suzuki Coupling : The phenyl group on the oxadiazole can undergo cross-coupling with aryl boronic acids in the presence of Pd catalysts .

- Hydrolysis : The oxadiazole ring is stable under acidic conditions but hydrolyzes to a diamide in strong base .

Table 2: Spectral Data for 4-Chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties, including 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, suggesting potential for development as new antibiotics .

Anti-cancer Properties

The compound has also been investigated for its anti-cancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a recent publication reported that oxadiazole derivatives could induce apoptosis in human cancer cells by activating specific signaling pathways .

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties. Research has shown that adding this compound to polyvinyl chloride (PVC) significantly improves its thermal degradation temperature .

Photoluminescent Materials

The compound's unique electronic properties make it suitable for use in photoluminescent materials. Studies indicate that when integrated into polymer matrices, it can enhance light emission efficiency, making it a candidate for applications in organic light-emitting diodes (OLEDs) .

Agricultural Research

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt the biological functions of pests. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Herbicidal Properties

Additionally, research has highlighted the herbicidal properties of this compound. Laboratory studies demonstrate that it can inhibit the growth of certain weed species by interfering with their metabolic pathways . This suggests its potential use in developing new herbicides with lower environmental impact.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Table 2: Thermal Stability Enhancement in PVC

| Additive | Decomposition Temperature (°C) | Improvement (%) |

|---|---|---|

| Control | 220 | - |

| This compound | 270 | 22.7 |

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in its nematicidal activity, the compound inhibits the reproduction of nematodes and affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids. It also shows inhibition of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, which is crucial for energy production in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,5-oxadiazole benzamides are highly sensitive to substituents on both the benzamide and oxadiazole rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

For example, compound 48 (3-CF$3$) and 10 (4-CF$_3$) exhibit increased molecular weights and altered solubility compared to the parent compound . The para-chloro group in the target compound may confer greater metabolic stability than analogs with meta-substituents (e.g., compound 45) .

Oxadiazole Ring Modifications: Substituting the oxadiazole’s phenyl group with electron-donating groups like ethoxy (compound in ) increases hydrophobicity and steric bulk, which could influence membrane permeability .

Synthetic Yields:

Spectroscopic and Analytical Comparisons

- $^{19}$F NMR Shifts: Trifluoromethyl groups in analogs like 48 and 10 exhibit characteristic $^{19}$F NMR signals near δ -63 ppm, confirming similar electronic environments .

- Mass Spectrometry: HRMS data for all compounds align with theoretical values, ensuring structural fidelity. For example, compound 48 shows [M-H]$^-$ at m/z 378.7 (theoretical 379.7) .

Biological Activity

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 299.71 g/mol. The structure features a chloro group and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole ring exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 (Liver Cancer) | 1.18 ± 0.14 |

| Compound B | MCF7 (Breast Cancer) | 0.67 |

| Compound C | PC-3 (Prostate Cancer) | 0.80 |

| Compound D | HCT-116 (Colon Cancer) | 0.87 |

These studies suggest that this compound may possess similar anticancer capabilities due to its structural analogies with these compounds .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example:

- Inhibition of EGFR : Some oxadiazole derivatives have shown effective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Additional Biological Activities

Beyond anticancer properties, research has also highlighted other potential biological activities:

Antimicrobial Activity

Oxadiazole derivatives have been evaluated for their antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anti-inflammatory Effects

Studies indicate that some oxadiazole compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This could provide therapeutic avenues for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives:

- Synthesis : A range of substituted oxadiazoles was synthesized using standard organic reactions involving hydrazine derivatives and carboxylic acids.

- Evaluation : These compounds were screened for biological activity using cell viability assays against multiple cancer cell lines. Results indicated that modifications to the phenyl ring significantly impacted biological efficacy.

- Structure-Activity Relationship (SAR) : The SAR studies revealed that the presence of electron-withdrawing groups (like chlorine) enhances the compound's potency by increasing its lipophilicity and facilitating better interaction with biological targets .

Q & A

Q. What are the standard synthetic protocols for 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide?

The synthesis typically involves coupling 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid derivatives with substituted benzamide precursors. A common method includes activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) and reacting it with an amine-functionalized oxadiazole under controlled conditions. For example, refluxing in anhydrous solvents like dichloromethane or DMF with catalytic acid improves yield . Purity is ensured via recrystallization or column chromatography.

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

Structural confirmation relies on NMR (¹H, ¹³C), IR (to identify amide C=O and oxadiazole rings), and mass spectrometry (for molecular ion peaks). X-ray crystallography (using programs like SHELXL) resolves stereochemical details and intermolecular interactions, critical for validating synthetic accuracy . Purity is assessed via HPLC or TLC with UV/fluorescence detection.

Q. What are the common biological targets for oxadiazole derivatives like this compound?

Oxadiazoles often target enzymes (e.g., kinases, proteases) or receptors involved in cancer, inflammation, or microbial pathways. The chloro and benzamide groups enhance hydrophobic interactions with binding pockets, while the oxadiazole ring may act as a bioisostere for ester or amide groups, improving metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from variations in:

- Assay conditions (e.g., pH, temperature, solvent polarity).

- Purity levels (trace solvents or by-products can interfere with assays).

- Structural analogs (e.g., substituents on the phenyl or oxadiazole ring alter activity). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous analytical characterization (e.g., HRMS, elemental analysis) are recommended .

Q. What computational methods predict the binding affinity and interaction mechanisms of this compound?

- Molecular docking (AutoDock, Schrödinger Suite) models ligand-receptor interactions.

- QSAR studies correlate structural features (e.g., Cl substituent position) with activity.

- Molecular dynamics simulations assess stability of ligand-target complexes over time. PubChem data and crystallographic coordinates (e.g., CCDC entries) serve as critical inputs .

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Key factors include:

- Catalysts : Pd/C for coupling reactions or Lewis acids for cyclization.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Lower temps (0–5°C) reduce side reactions during amide bond formation. DOE (Design of Experiments) methodologies systematically evaluate these parameters .

Q. What strategies enable regioselective substitution on the oxadiazole ring?

- Directing groups : Electron-withdrawing groups (e.g., Cl) on the phenyl ring guide electrophilic substitution.

- Protection/deprotection : Temporary blocking of reactive sites (e.g., using Boc groups) ensures selective functionalization.

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving regiocontrol .

Q. How does crystal structure analysis inform drug design for this compound?

SHELX-refined X-ray structures reveal:

Q. How can by-products during synthesis be identified and minimized?

- LC-MS/MS : Detects low-abundance impurities.

- Mechanistic studies : Identify side reactions (e.g., over-oxidation of intermediates).

- Purification : Gradient chromatography or fractional crystallization isolates the target compound. Evidence from analogous syntheses suggests nitro-reduction or ring-opening as common side pathways .

Q. What are the key differences in activity between this compound and its structural analogs?

Comparative studies highlight:

- Substituent effects : Ethoxy vs. methoxy groups on solubility and bioavailability.

- Heterocycle variations : Replacing oxadiazole with thiadiazole alters antimicrobial potency.

- Chlorine position : Para-substitution (4-Cl) vs. ortho enhances binding to hydrophobic pockets.

Tabulated data from analogs (e.g., 3-butoxy derivatives) show structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.